8-Methyl-6-nonenoic acid
CAS No.: 59320-77-3
Cat. No.: VC21345504
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 59320-77-3 |
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Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | (E)-8-methylnon-6-enoic acid |
Standard InChI | InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ |
Standard InChI Key | OCALSPDXYQHUHA-FNORWQNLSA-N |
Isomeric SMILES | CC(C)/C=C/CCCCC(=O)O |
SMILES | CC(C)C=CCCCCC(=O)O |
Canonical SMILES | CC(C)C=CCCCCC(=O)O |
Appearance | Yellow Oil |
Boiling Point | 267ºC at 760 mmHg |
Chemical Identity and Structure
8-Methyl-6-nonenoic acid is an unsaturated fatty acid with the molecular formula C₁₀H₁₈O₂. This compound features a carboxylic acid group (-COOH) at one end of a nine-carbon chain with a methyl branch at the 8-position and a double bond between the 6th and 7th carbon atoms. The presence of this double bond creates the possibility of geometric isomerism, resulting in two distinct forms: the cis (Z) and trans (E) isomers. The molecular weight of 8-Methyl-6-nonenoic acid is 170.2487 g/mol, making it a relatively small organic molecule compared to many other biologically significant fatty acids .
The compound's IUPAC standard InChI is InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3, which precisely defines its chemical structure in a standardized format . This branched-chain fatty acid derives from the leucine/valine pathway in plants, particularly in Capsicum species, where it serves as a key precursor in capsaicinoid biosynthesis .
Nomenclature and Identification
8-Methyl-6-nonenoic acid is known by several synonyms depending on the specific isomer and naming conventions. The compound is registered under different CAS numbers based on its isomeric form, with the following identifiers and alternative names:
Identifier Type | (E)-Isomer | (Z)-Isomer |
---|---|---|
CAS Registry Number | 59320-77-3 | 31467-60-4, 21382-25-2 |
Common Names | trans-8-Methylnon-6-enoic acid, (6E)-8-Methyl-6-nonenoic acid | (Z)-8-methylnon-6-enoic acid, (6Z)-8-methyl-6-nonenoic acid, cis-8-Methylnon-6-enoic acid |
EC Number | Not specified in sources | 631-138-5 |
IUPAC Name | (E)-8-methylnon-6-enoic acid | (Z)-8-methylnon-6-enoic acid |
The (Z)-isomer is sometimes available commercially as a mixture containing up to 10% of the (E)-isomer . This reflects the challenges in obtaining completely pure geometric isomers and is an important consideration for researchers using these compounds.
Physical and Chemical Properties
8-Methyl-6-nonenoic acid exists as a light yellow liquid under standard conditions . The physical state and appearance can vary slightly between the cis and trans isomers, though both share similar fundamental properties as carboxylic acids. The compound possesses characteristics typical of medium-chain fatty acids, including limited water solubility and good solubility in organic solvents.
Solvent | Solubility |
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DMF | 30 mg/ml |
DMSO | 30 mg/ml |
Ethanol | 30 mg/ml |
Ethanol:PBS (pH 7.2) (1:6) | 0.5 mg/ml |
For research applications, it is recommended to store 8-Methyl-6-nonenoic acid at -20°C to maintain stability . When preparing stock solutions, it's advisable to divide them into separate aliquots to avoid degradation from repeated freezing and thawing cycles. Solutions stored at -80°C remain stable for approximately 6 months, while those at -20°C should be used within 1 month .
Chemical Reactivity
As a carboxylic acid with an unsaturated bond, 8-Methyl-6-nonenoic acid can participate in various chemical reactions. The carboxyl group (-COOH) can undergo typical acid-base reactions, esterification, and amidation. The carbon-carbon double bond provides a site for addition reactions, hydrogenation, and oxidation. In biological systems, the compound's reactivity is particularly important for its role in forming amide bonds during capsaicin biosynthesis .
Isomeric Forms
8-Methyl-6-nonenoic acid exists in two geometric isomers due to the presence of the carbon-carbon double bond at position 6. These isomers differ in the spatial arrangement of atoms around the double bond, resulting in distinct physical, chemical, and potentially biological properties.
Cis (Z) Isomer
The cis or (Z)-8-Methyl-6-nonenoic acid has the alkyl groups on the same side of the double bond, creating a bent or kinked structure. This configuration can influence the compound's melting point, boiling point, and solubility compared to the trans isomer. Commercial preparations of the (Z)-isomer often contain up to 10% of the trans isomer , indicating the challenges in obtaining completely pure geometric isomers through standard synthetic or isolation methods.
Biological Significance
The primary biological significance of 8-Methyl-6-nonenoic acid lies in its role as a key precursor in capsaicin biosynthesis. This process occurs in plants of the Capsicum genus, which includes various chili pepper species.
Role in Capsaicin Biosynthesis
Capsaicin, the compound responsible for the pungency of chili peppers, is synthesized through the enzymatic condensation of vanillylamine (a phenylpropanoid intermediate) with 8-methyl-nonenoic acid (a fatty acid derivative) . The biosynthetic pathway involves multiple enzymes and intermediates, with 8-methyl-nonenoic acid playing a crucial regulatory role.
Research has demonstrated that the available pool of 8-methyl-nonenoic acid significantly influences the efficacy of capsaicin production in Capsicum species. Analysis of high, medium, and low pungent Capsicum genotypes revealed that the levels of 8-methyl-nonenoic acid correlate strongly with capsaicin content . This suggests that the fatty acid component, rather than the vanillylamine component, may be the limiting factor in capsaicin biosynthesis in many contexts.
Hazard Code | Statement | Warning Category |
---|---|---|
H315 (97.5%) | Causes skin irritation | Warning Skin corrosion/irritation |
H319 (97.5%) | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 (97.5%) | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
These classifications suggest that appropriate personal protective equipment (PPE) should be employed when handling the compound, including gloves, eye protection, and adequate ventilation .
Precautionary Measures
The GHS precautionary statements for this compound include codes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 . These codes correspond to specific precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and proper disposal procedures.
The (E)-isomer has been described as a potential thermal degradant of capsaicin with possible mutagenic effects , suggesting additional caution may be warranted when handling this specific isomer, particularly at elevated temperatures.
Research Applications
8-Methyl-6-nonenoic acid has several important applications in research contexts, particularly in studies related to capsaicinoid biosynthesis and plant biochemistry.
Studies on Capsaicin Biosynthesis
The compound serves as a valuable tool in investigating the biochemical pathways of capsaicin production. Researchers use 8-methyl-6-nonenoic acid in various experimental setups:
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As a substrate in enzymatic assays to study capsaicin synthase activity
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As a metabolic tracer to track the incorporation of the fatty acid moiety into capsaicinoids
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In studies examining the correlation between 8-methyl-6-nonenoic acid levels and capsaicin content in different Capsicum genotypes
Building Blocks and Intermediates
The compound is employed as a building block and intermediate in organic synthesis, particularly in the preparation of capsaicin analogs and related compounds . Its well-defined structure with functional groups at specific positions makes it useful for constructing more complex molecules through selective chemical transformations.
Analytical Methods
Various analytical techniques are employed to detect, quantify, and characterize 8-Methyl-6-nonenoic acid in research and quality control contexts.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is useful for structural characterization of 8-methyl-6-nonenoic acid and its derivatives . The distinct carbon environments in the molecule create characteristic signals that can be used to confirm its identity and purity.
Infrared (IR) spectroscopy, especially vapor phase IR spectroscopy, can provide information about the functional groups present in the molecule, including the carboxylic acid group and the carbon-carbon double bond .
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for analyzing 8-methyl-6-nonenoic acid, allowing for both separation from similar compounds and mass spectral identification . The GC retention time combined with the mass fragmentation pattern provides a reliable method for identifying and quantifying this compound in complex mixtures.
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